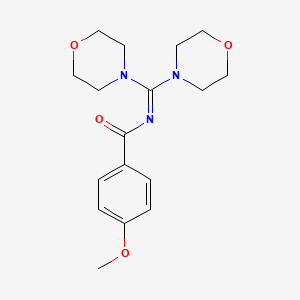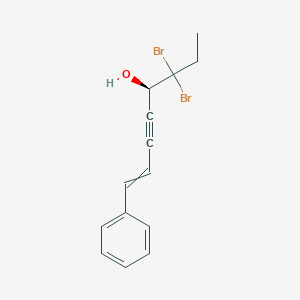
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound characterized by its unique structural features, including the presence of bromine atoms, a phenyl group, and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of an alkyne precursor, followed by the introduction of the phenyl group through a palladium-catalyzed coupling reaction. The final step often involves the stereoselective reduction of the intermediate to obtain the desired (4R) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the alkyne group, potentially converting it into an alkene or alkane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors The presence of bromine atoms and the alkyne group can facilitate binding to active sites, influencing biological pathways and chemical reactions
Vergleich Mit ähnlichen Verbindungen
(4R)-4-methylnonan-1-ol: A compound with similar stereochemistry but different functional groups.
(4R,8RS)-4,8-dimethyldecanal: Another compound with a similar carbon backbone but different substituents.
Uniqueness: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Eigenschaften
CAS-Nummer |
819851-03-1 |
|---|---|
Molekularformel |
C14H14Br2O |
Molekulargewicht |
358.07 g/mol |
IUPAC-Name |
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol |
InChI |
InChI=1S/C14H14Br2O/c1-2-14(15,16)13(17)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10,13,17H,2H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
WHVJOZYOYOIIHP-CYBMUJFWSA-N |
Isomerische SMILES |
CCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
Kanonische SMILES |
CCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


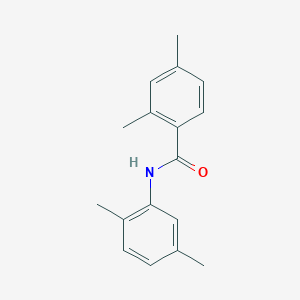
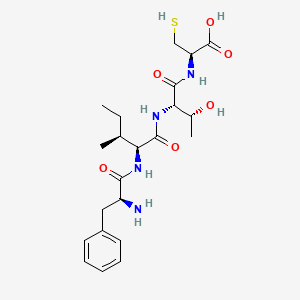
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
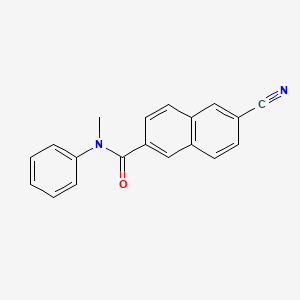
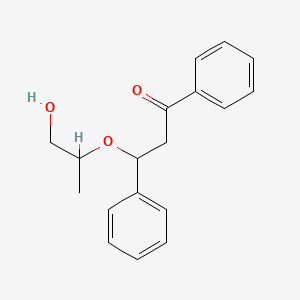
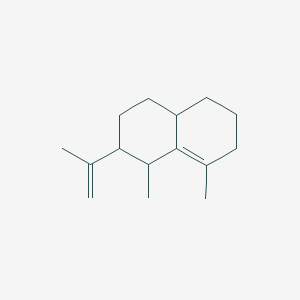
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
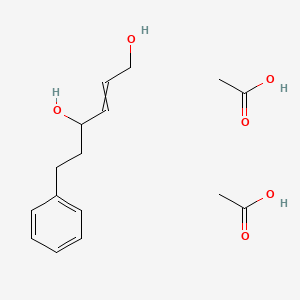
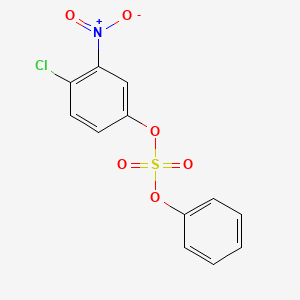


![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
